

# Technical Guide: Spectroscopic and Synthetic Overview of 6-Methoxy-5-nitropyrimidin-4-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Methoxy-5-nitropyrimidin-4-amine

Cat. No.: B2633880

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Methoxy-5-nitropyrimidin-4-amine** is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The pyrimidine scaffold is a core structure in nucleobases and numerous pharmaceuticals. The presence of a nitro group, a methoxy group, and an amine functionality suggests its potential as a versatile intermediate for the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a summary of the available spectroscopic data, a proposed synthetic pathway, and relevant experimental considerations.

## Chemical and Physical Properties

Basic chemical and physical properties for **6-Methoxy-5-nitropyrimidin-4-amine** are summarized in the table below. These are primarily computed or predicted values sourced from chemical databases.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>4</sub> O <sub>3</sub>	PubChem[1]
IUPAC Name	6-methoxy-5-nitropyrimidin-4-amine	PubChem[1]
Molecular Weight	170.13 g/mol	PubChem[1]
CAS Number	73318-75-9	ChemicalBook[2]
Appearance	White to off-white solid (predicted)	-
Boiling Point	407.5±40.0 °C (Predicted)	-
Density	1.492±0.06 g/cm <sup>3</sup> (Predicted)	-
pKa	0.90±0.10 (Predicted)	-

## Spectroscopic Data

Direct experimental spectroscopic data for **6-Methoxy-5-nitropyrimidin-4-amine** is not readily available in the public domain. The following tables present predicted spectroscopic data based on the analysis of its chemical structure and known spectroscopic trends for similar functional groups.

### Predicted <sup>1</sup>H NMR Spectral Data

The predicted <sup>1</sup>H NMR spectrum in a solvent like DMSO-d<sub>6</sub> would likely show the following signals:

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.5	Singlet	1H	H at C2 of pyrimidine ring
~7.0 - 7.5	Broad Singlet	2H	-NH <sub>2</sub> protons
~3.9 - 4.1	Singlet	3H	-OCH <sub>3</sub> protons

## Predicted $^{13}\text{C}$ NMR Spectral Data

The predicted  $^{13}\text{C}$  NMR spectrum would exhibit the following approximate chemical shifts:

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~160 - 165	C4 of pyrimidine ring (attached to $-\text{NH}_2$ )
~155 - 160	C6 of pyrimidine ring (attached to $-\text{OCH}_3$ )
~150 - 155	C2 of pyrimidine ring
~120 - 125	C5 of pyrimidine ring (attached to $-\text{NO}_2$ )
~55 - 60	$-\text{OCH}_3$ carbon

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium	N-H stretching (asymmetric and symmetric) of -NH <sub>2</sub>
3100 - 3000	Weak	C-H stretching of the pyrimidine ring
2950 - 2850	Medium	C-H stretching of the -OCH <sub>3</sub> group
1650 - 1600	Strong	N-H bending of -NH <sub>2</sub>
1580 - 1500	Strong	C=C and C=N stretching of the pyrimidine ring
1550 - 1490	Strong	Asymmetric N-O stretching of -NO <sub>2</sub>
1360 - 1320	Strong	Symmetric N-O stretching of -NO <sub>2</sub>
1250 - 1200	Strong	C-O-C stretching of the methoxy group

## Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

m/z Ratio	Proposed Fragment
170	[M] <sup>+</sup> (Molecular ion)
155	[M - CH <sub>3</sub> ] <sup>+</sup>
140	[M - NO] <sup>+</sup>
124	[M - NO <sub>2</sub> ] <sup>+</sup>

## Proposed Synthesis and Experimental Protocols

A plausible synthetic route to **6-Methoxy-5-nitropyrimidin-4-amine** can be extrapolated from general pyrimidine synthesis methodologies. A common starting material for such compounds is a dichloropyrimidine derivative.

## Proposed Synthetic Pathway

The synthesis could proceed via a two-step process starting from 4,6-dichloro-5-nitropyrimidine.

- **Selective Methoxylation:** 4,6-dichloro-5-nitropyrimidine is reacted with one equivalent of sodium methoxide in methanol at a controlled temperature. The methoxy group preferentially displaces one of the chlorine atoms.
- **Amination:** The resulting 4-chloro-6-methoxy-5-nitropyrimidine is then subjected to amination using ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) to replace the remaining chlorine atom with an amino group.

## General Experimental Protocol

### Step 1: Synthesis of 4-chloro-6-methoxy-5-nitropyrimidine

- To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol, a solution of sodium methoxide (1 equivalent) in methanol is added dropwise at 0-5 °C.
- The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which may be purified by column chromatography.

### Step 2: Synthesis of **6-Methoxy-5-nitropyrimidin-4-amine**

- The 4-chloro-6-methoxy-5-nitropyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or THF).
- A solution of aqueous ammonia (excess) is added to the reaction mixture.
- The reaction is stirred at room temperature or gently heated, with progress monitored by TLC.
- After the reaction is complete, the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford **6-Methoxy-5-nitropyrimidin-4-amine** as a solid.

## Visualizations

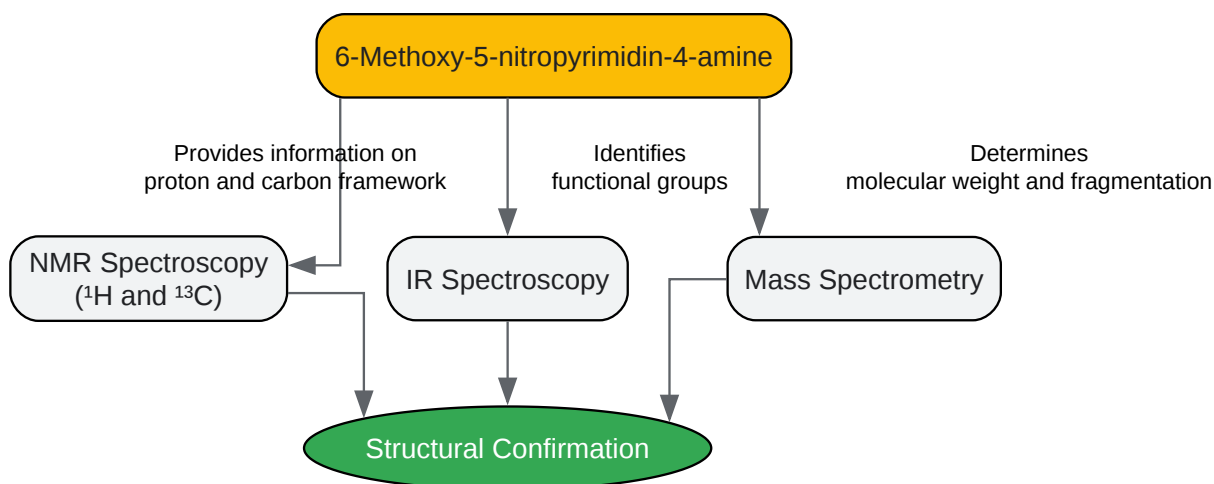
### Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **6-Methoxy-5-nitropyrimidin-4-amine**.

### Spectroscopic Characterization Logic



[Click to download full resolution via product page](#)

Caption: Logic flow for the structural elucidation of the target compound.

## Conclusion

While experimental spectroscopic data for **6-Methoxy-5-nitropyrimidin-4-amine** is not widely published, this guide provides a comprehensive overview based on predicted data and established synthetic methodologies. The presented information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and related pyrimidine derivatives. It is recommended that any synthesis of this compound be followed by thorough spectroscopic characterization to confirm its identity and purity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Methoxy-5-nitropyrimidin-4-amine | C<sub>5</sub>H<sub>6</sub>N<sub>4</sub>O<sub>3</sub> | CID 4298594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-methoxy-5-nitropyrimidin-4-amine CAS#: 73318-75-9 [amp.chemicalbook.com]
- 3. To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview of 6-Methoxy-5-nitropyrimidin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2633880#spectroscopic-data-for-6-methoxy-5-nitropyrimidin-4-amine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)